molecular formula C13H15NO2 B13935339 3-Methylbutyl 4-cyanobenzoate CAS No. 54210-47-8

3-Methylbutyl 4-cyanobenzoate

Cat. No.: B13935339
CAS No.: 54210-47-8
M. Wt: 217.26 g/mol
InChI Key: HNGBOMOWBIPNBH-UHFFFAOYSA-N
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Description

3-Methylbutyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanide group attached to the benzene ring and a 3-methylbutyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: 4-cyanobenzoic acid.

    Reduction: 3-Methylbutyl 4-aminobenzoate.

    Substitution: 4-cyanobenzoic acid and 3-methylbutanol.

Scientific Research Applications

3-Methylbutyl 4-cyanobenzoate finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanide group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a 3-methylbutyl ester group.

    Ethyl 4-cyanobenzoate: Contains an ethyl ester group instead of a 3-methylbutyl ester group.

    Propyl 4-cyanobenzoate: Contains a propyl ester group instead of a 3-methylbutyl ester group.

Uniqueness

3-Methylbutyl 4-cyanobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties

Properties

CAS No.

54210-47-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-methylbutyl 4-cyanobenzoate

InChI

InChI=1S/C13H15NO2/c1-10(2)7-8-16-13(15)12-5-3-11(9-14)4-6-12/h3-6,10H,7-8H2,1-2H3

InChI Key

HNGBOMOWBIPNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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